molecular formula C16H16ClNO5S B2449150 2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate CAS No. 2361681-28-7

2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate

Cat. No.: B2449150
CAS No.: 2361681-28-7
M. Wt: 369.82
InChI Key: HPJGHHLJZBGTTL-UHFFFAOYSA-N
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Description

2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with an acetamido group, a chloro-substituted benzene ring, and an ethoxybenzene sulfonate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene rings. The process often includes electrophilic aromatic substitution reactions to introduce the chloro and ethoxy groups onto the benzene rings. The acetamido group is usually introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted benzene derivatives.

Scientific Research Applications

2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the chloro and ethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamidophenyl 5-chloro-2-ethoxybenzene-1-sulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro, sulfonate) and electron-donating (ethoxy) groups on the benzene rings allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(2-acetamidophenyl) 5-chloro-2-ethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-3-22-15-9-8-12(17)10-16(15)24(20,21)23-14-7-5-4-6-13(14)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJGHHLJZBGTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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